

interpreting dose-response curves for Rugocrixan

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Compound of Interest

Compound Name: *Rugocrixan*

Cat. No.: *B1666241*

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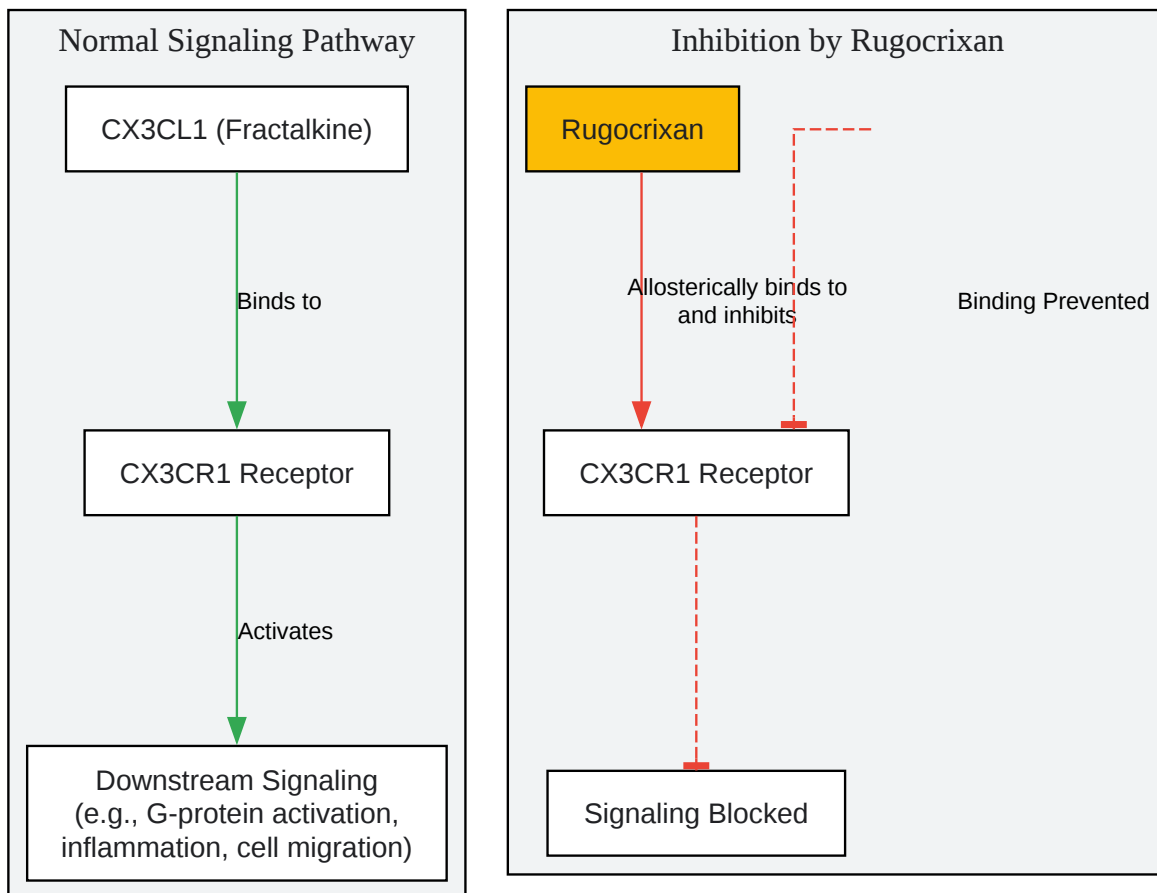
Rugocrixan Technical Support Center

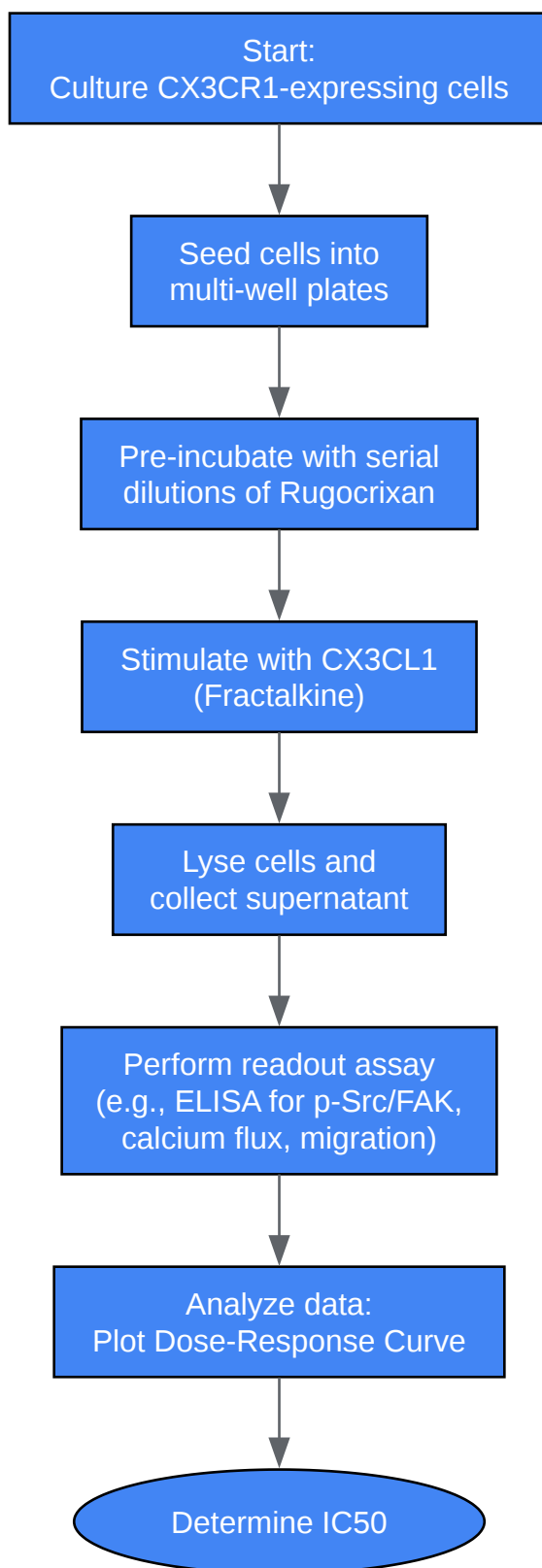
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting dose-response curves for **Rugocrixan** (also known as AZD8797 or KAND567).

Section 1: Understanding Rugocrixan

Q1: What is **Rugocrixan** and what is its primary mechanism of action?

Rugocrixan is an orally bioavailable, allosteric, non-competitive antagonist of the human CX3CR1 receptor.[1][2][3] Its primary mechanism involves binding to the CX3CR1 receptor, which prevents the binding of its natural ligand, the chemokine fractalkine (CX3CL1).[1][2] This action blocks CX3CR1-mediated signaling, which plays a key role in the recruitment of immune cells like leukocytes and monocytes, thereby inhibiting inflammatory responses.[2] Additionally, by blocking this pathway on cancer cells, **Rugocrixan** can inhibit tumor cell proliferation.[2]





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References

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